N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of thiadiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 5-(butylsulfanyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and benzothiazole derivatives, such as:
- N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide .
Uniqueness
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of thiadiazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15ClN4OS4 |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15ClN4OS4/c1-2-3-6-22-15-20-19-13(25-15)18-12(21)8-23-14-17-10-7-9(16)4-5-11(10)24-14/h4-5,7H,2-3,6,8H2,1H3,(H,18,19,21) |
InChI Key |
QMCIUVIEJCGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.